2-PROPYLZINC BROMIDE 2-PROPYLZINC BROMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC14319612
InChI: InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C3H7BrZn
Molecular Weight: 188.4 g/mol

2-PROPYLZINC BROMIDE

CAS No.:

Cat. No.: VC14319612

Molecular Formula: C3H7BrZn

Molecular Weight: 188.4 g/mol

* For research use only. Not for human or veterinary use.

2-PROPYLZINC BROMIDE -

Specification

Molecular Formula C3H7BrZn
Molecular Weight 188.4 g/mol
IUPAC Name zinc;propane;bromide
Standard InChI InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key NTUATXZETUXBSR-UHFFFAOYSA-M
Canonical SMILES C[CH-]C.[Zn+2].[Br-]

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Propylzinc bromide belongs to the class of organozinc compounds, characterized by a zinc atom bonded to an organic group. The compound’s structure features a propane backbone with a zinc-bromide moiety, as evidenced by its canonical SMILES representation C[CH]C.[Zn+]Br\text{C}[ \text{CH}^- ]\text{C}.[\text{Zn}^+ ]\text{Br} . The InChI key NTUATXZETUXBSR-UHFFFAOYSA-M\text{NTUATXZETUXBSR-UHFFFAOYSA-M} uniquely identifies its stereochemical configuration.

Table 1: Fundamental Physicochemical Properties

PropertyValue/Descriptor
IUPAC NameBromozinc(1+); propane
Molecular FormulaC3H7BrZn\text{C}_3\text{H}_7\text{BrZn}
Molar Mass188.4 g/mol
CAS Registry Number77047-87-1
Solvent System0.50 M in THF

These properties derive from computational analyses conducted through PubChem’s algorithmic frameworks. The compound’s stability in THF solutions makes it particularly suitable for air-sensitive synthetic procedures.

Synthetic Methodologies

Laboratory-Scale Preparation

The synthesis of 2-propylzinc bromide typically involves the oxidative insertion of metallic zinc into 2-propyl bromide under inert atmospheric conditions. The reaction proceeds via a single-electron transfer mechanism:

2-Propyl bromide+Zn2-Propylzinc bromide\text{2-Propyl bromide} + \text{Zn} \rightarrow \text{2-Propylzinc bromide}

This process requires meticulous control of moisture and oxygen levels, as zinc reagents readily undergo hydrolysis and oxidation. The use of THF as a solvent enhances reaction kinetics by stabilizing intermediate species through Lewis acid-base interactions.

Industrial Manufacturing

At production scales, continuous flow reactors have emerged as the preferred technology for synthesizing 2-propylzinc bromide. These systems offer advantages in heat management and reaction homogeneity, critical for maintaining product consistency. Advanced purification techniques, including cold filtration and solvent distillation under reduced pressure, ensure high-purity outputs suitable for pharmaceutical applications.

Reactivity and Mechanistic Profile

Nucleophilic Alkylation

The compound’s primary reaction pathway involves transmetallation with transition metal catalysts, particularly in Negishi-type cross-coupling reactions. For instance, in the presence of palladium catalysts, 2-propylzinc bromide transfers its alkyl group to aryl halides:

Ar-X+2-Propylzinc bromidePd0Ar-2-Propyl+ZnBrX\text{Ar-X} + \text{2-Propylzinc bromide} \xrightarrow{\text{Pd}^0} \text{Ar-2-Propyl} + \text{ZnBrX}

This reactivity enables the construction of complex organic architectures with precise stereochemical control.

Radical-Mediated Pathways

Recent studies suggest alternative mechanisms involving radical intermediates under specific conditions. The zinc center facilitates single-electron transfers, generating propyl radicals that participate in cascade cyclization reactions. Such pathways prove valuable in synthesizing polycyclic natural product analogs.

Industrial and Pharmaceutical Applications

Fine Chemical Synthesis

2-Propylzinc bromide serves as a linchpin in manufacturing agrochemicals and specialty polymers. Its ability to introduce branched alkyl chains enhances the physicochemical properties of crop protection agents, improving lipid solubility and membrane permeability.

Drug Discovery Platforms

In medicinal chemistry, this reagent enables the modular assembly of lead compounds targeting neurological disorders. Case studies highlight its use in synthesizing serotonin reuptake inhibitors through palladium-catalyzed aryl-alkyl couplings. The compound’s compatibility with diverse functional groups streamlines the production of structurally complex antidepressants.

Future Research Directions

Catalytic System Optimization

Ongoing investigations focus on developing chiral zinc complexes to enable asymmetric alkylation. Preliminary results indicate that modified N-heterocyclic carbene ligands enhance enantioselectivity in propyl group transfers.

Green Chemistry Initiatives

Advancements in solvent-free synthesis and catalytic zinc recovery systems aim to reduce the environmental footprint of 2-propylzinc bromide production. Photoredox-mediated generation of zinc reagents presents a promising avenue for energy-efficient manufacturing.

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